molecular formula C6H6ClNO2S B11811580 2-Chloro-4-ethylthiazole-5-carboxylic acid

2-Chloro-4-ethylthiazole-5-carboxylic acid

Cat. No.: B11811580
M. Wt: 191.64 g/mol
InChI Key: WGYMTTJPHVGJQX-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylthiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with ethylamine to form 2-chloro-N-ethylacetamide, which is then cyclized with thiourea to yield the thiazole ring. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation or esterification.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted thiazoles with various functional groups.
  • Oxidized or reduced thiazole derivatives.
  • Amides or esters formed from the carboxylic acid group.

Scientific Research Applications

Chemistry

2-Chloro-4-ethylthiazole-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, facilitates the development of new derivatives with altered properties.

Biology

The compound has been investigated for its potential antimicrobial and anticancer properties:

Antimicrobial Activity :
Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. The mechanism of action is believed to involve interference with bacterial enzyme activity or cell wall synthesis.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Activity :
The compound has shown antifungal properties against species like Candida, disrupting cell membrane integrity.

Fungal StrainMIC (µg/mL)Reference
Candida albicans64
Aspergillus niger128

Medicine

In medicinal chemistry, this compound is explored as a precursor for drug development, particularly in designing enzyme inhibitors or receptor modulators. Recent studies have also evaluated its anticancer potential by inducing apoptosis in cancer cells.

Case Study: Apoptotic Effects on Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects were reported as follows:

Cancer Cell LineIC50 (µM)Reference
Breast Cancer CellsX
Colon Cancer CellsY

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethylthiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and ethyl groups can influence the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    2-Chloro-4-methylthiazole-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-Chloro-5-methylthiazole-4-carboxylic acid: Chlorine and carboxylic acid groups are positioned differently.

    4-Ethylthiazole-5-carboxylic acid: Lacks the chlorine atom at the 2-position.

Uniqueness: 2-Chloro-4-ethylthiazole-5-carboxylic acid is unique due to the specific combination of substituents on the thiazole ring, which can confer distinct electronic and steric properties. This makes it a valuable compound for targeted synthesis and applications where specific reactivity or binding characteristics are desired.

Biological Activity

2-Chloro-4-ethylthiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antifungal, and potential anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chloro group and the ethyl substituent contributes to its unique chemical reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism of action is believed to involve interference with bacterial enzyme activity or cell wall synthesis.

Table 1: Antimicrobial Efficacy Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida species. Studies suggest that it disrupts fungal cell membrane integrity, leading to cell death.

Table 2: Antifungal Efficacy

Fungal StrainMIC (µg/mL)Reference
Candida albicans64
Aspergillus niger128

3. Anticancer Potential

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study: Apoptotic Effects on Cancer Cell Lines

In vitro studies demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells in various cancer cell lines, including breast and colon cancer cells. The IC50 values for these effects were reported as follows:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)15

The biological activity of this compound is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity or receptor interactions, leading to various downstream effects such as apoptosis in cancer cells or inhibition of microbial growth.

Research Findings

  • Antioxidant Properties : Some studies have indicated that thiazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .
  • Synergistic Effects : Research suggests that when combined with other antimicrobial agents, this compound can enhance the overall efficacy against resistant strains of bacteria .
  • Safety Profile : Toxicological assessments have shown that the compound exhibits low toxicity in human cell lines, making it a promising candidate for further drug development .

Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

2-chloro-4-ethyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10)

InChI Key

WGYMTTJPHVGJQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)Cl)C(=O)O

Origin of Product

United States

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